![molecular formula C21H17F3N4S B2526232 (2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile CAS No. 883278-96-4](/img/structure/B2526232.png)
(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile
Descripción
This compound features a benzothiazole core linked to a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group and a propenenitrile moiety in a Z-configuration. Benzothiazole derivatives are known for their diverse pharmacological activities, including antitumor, antimicrobial, and CNS-targeting effects . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety may improve solubility and receptor binding . The Z-configuration of the propenenitrile group likely influences stereoselective interactions with biological targets .
Propiedades
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4S/c22-21(23,24)16-4-3-5-17(12-16)28-10-8-27(9-11-28)14-15(13-25)20-26-18-6-1-2-7-19(18)29-20/h1-7,12,14H,8-11H2/b15-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYIZPWMHQQFNL-PFONDFGASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(/C#N)\C2=NC3=CC=CC=C3S2)C4=CC=CC(=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down as follows:
- Benzothiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperazine ring : Often associated with psychoactive effects and used in various drug formulations.
- Trifluoromethyl group : Enhances the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neurological pathways and providing therapeutic effects in neuropsychiatric disorders.
Antimicrobial Activity
Recent studies have shown that similar benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with a benzothiazole backbone have demonstrated activity against various bacteria and fungi, suggesting that our compound may also possess similar effects.
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Inhibition | |
Candida albicans | Moderate inhibition |
Anticancer Potential
Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. Studies specifically targeting the compound's effects on cancer cell lines are needed to elucidate its full potential.
Case Studies
- Antitumor Activity : A study evaluated the anticancer properties of related benzothiazole compounds against human breast cancer cell lines. Results indicated significant cytotoxicity at concentrations above 10 µM, prompting further investigation into structure-activity relationships (SAR).
- Neuropharmacological Effects : Another research focused on piperazine derivatives showed that modifications on the piperazine ring could enhance binding affinity to serotonin receptors, suggesting that our compound might exhibit similar neuropharmacological activities.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Benzothiazole-Piperazine Hybrids
- Compound 1f (): Structure: 1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea. Key Differences: Replaces the propenenitrile group with a urea linker and adds a hydrazinyl-oxoethyl substituent. Properties: Higher molecular weight (667.9 g/mol vs.
-
- Structure: Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate.
- Key Differences: Contains an ethyl ester group instead of propenenitrile and uses a thiazole-acetate linker.
- Properties: Higher yield (93.4%) and simplified synthesis, but reduced electronic effects compared to the nitrile group .
Benzothiazole-Nitrile Derivatives
- Compound 3b (): Structure: 2-[3-(1,3-benzothiazol-2-yl)phenyl]propanenitrile. Key Differences: Lacks the piperazine and trifluoromethylphenyl groups, simplifying the scaffold.
(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile ():
Pharmacological and Physicochemical Data Comparison
Key Research Findings
- Trifluoromethyl Group Impact : Compounds with 3-(trifluoromethyl)phenyl groups (e.g., 1f, 10d) exhibit enhanced binding to hydrophobic pockets in biological targets, improving potency .
- Piperazine Role: Piperazine-containing analogs (e.g., 10d, target compound) show improved solubility and pharmacokinetic profiles compared to non-piperazine derivatives (e.g., 3b) .
- Nitrile vs.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with benzothiazole derivatives and trifluoromethylphenyl-piperazine intermediates. Key steps include:
- Condensation reactions under acidic/basic conditions to form the propenenitrile core .
- Coupling reactions using palladium or copper catalysts to attach the piperazine moiety .
- Solvent selection (e.g., DMSO, acetonitrile) and temperature control (60–100°C) to improve yield and purity . Methodological optimization includes monitoring intermediates via TLC and adjusting catalyst loading (e.g., 5–10 mol%) .
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy (¹H, ¹³C, 19F) confirms stereochemistry and substituent positions .
- High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition .
- IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) . Discrepancies between calculated and observed elemental analysis data (e.g., C, H, N) must be resolved to confirm purity .
Q. What in vitro assays are recommended for initial biological screening?
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence/colorimetric readouts .
- Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
- Receptor binding studies (e.g., radioligand displacement) to evaluate affinity for CNS targets .
Advanced Research Questions
Q. How can stereochemical control (Z/E configuration) be achieved during synthesis?
The (Z)-configuration is stabilized by:
- Steric effects : Bulky substituents on the benzothiazole and piperazine groups favor the Z-isomer .
- Reaction kinetics : Lower temperatures (e.g., 0–25°C) slow isomerization, preserving the desired configuration .
- Catalyst choice : Palladium complexes with chiral ligands enhance stereoselectivity .
Q. How should contradictory biological activity data be analyzed?
- Dose-response curves : Replicate assays at varying concentrations (e.g., 1 nM–100 µM) to identify EC₅₀/IC₅₀ discrepancies .
- Off-target profiling : Use panels of related enzymes/receptors to rule out non-specific binding .
- Molecular docking : Compare predicted binding poses (e.g., AutoDock Vina) with experimental IC₅₀ values to validate target engagement .
Q. What computational strategies predict target interactions and SAR?
- Docking simulations : Align the compound with known active sites (e.g., using PDB structures) to identify key interactions (e.g., π-π stacking with benzothiazole) .
- QSAR models : Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on activity using Hammett constants or molecular descriptors .
- MD simulations : Assess binding stability over 100-ns trajectories to prioritize analogs .
Q. How are purification challenges addressed for intermediates and final products?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .
- HPLC : Employ C18 columns with acetonitrile/water buffers for final purity (>95%) .
Q. What strategies validate synthetic intermediates in multi-step routes?
- Stepwise characterization : Obtain HRMS and ¹H NMR for each intermediate .
- Isolation of key intermediates : Use protecting groups (e.g., Boc for amines) to prevent side reactions .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or LC-MS .
Data Contradiction and Optimization
Q. How are stability issues under varying pH/temperature conditions mitigated?
Q. What methods resolve discrepancies between computational predictions and experimental bioactivity?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.